1-Trifluoroacetyl piperidine
Overview
Description
Synthesis Analysis
The synthesis of 1-Trifluoroacetyl piperidine and related derivatives has been explored through various methodologies. For example, the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride under low temperatures facilitates the conversion of thioglycosides to glycosyl triflates, demonstrating a versatile approach to synthesizing related compounds (Crich & Smith, 2001). Additionally, crossed aldol condensation techniques have enabled the preparation of fluorinated derivatives, further showcasing the chemical flexibility and utility of the trifluoroacetyl group in synthesis processes (Mead et al., 1985).
Molecular Structure Analysis
The molecular structure of N-trifluoroacetylpiperidine has been elucidated through techniques such as gas-phase electron diffraction and infrared spectroscopy. This analysis revealed a planar configuration around the nitrogen atom due to strong conjugation effects, distinguishing it from other piperidine derivatives and highlighting the impact of the trifluoroacetyl group on the molecule's conformation (Shlykov et al., 2017).
Chemical Reactions and Properties
1-Trifluoroacetyl piperidine participates in a variety of chemical reactions, offering pathways to synthesize doubly unsaturated trifluoromethyl amines through one-pot synthesis involving Barbier-type allylation and ring-closing metathesis (Magueur et al., 2005). Such reactions underscore the compound's role in creating functionally rich and structurally complex molecules.
Physical Properties Analysis
The physical properties of 1-Trifluoroacetyl piperidine derivatives, such as boiling points, melting points, and solubility, are crucial for their application in various chemical processes. While specific studies on these properties are less common, they are inferred from related compounds' behavior and synthesis outcomes, indicating the importance of molecular structure on physical characteristics.
Chemical Properties Analysis
The chemical properties of 1-Trifluoroacetyl piperidine, including reactivity, stability, and interaction with other molecules, are central to its applications in synthesis and drug design. For instance, the introduction of the trifluoroacetyl group has been shown to influence the reactivity of piperidine derivatives, enabling selective reactions and enhancing the synthesis of complex molecules (Yang et al., 2000).
Scientific Research Applications
Chemodosimetric Sensor Development
1-Trifluoroacetyl piperidine derivatives have been utilized in the development of chemodosimetric sensors. For instance, a naphthalimide trifluoroacetyl acetonate derivative was synthesized for selective reaction with hydrazine, demonstrating OFF–ON fluorescence and color changes. This compound exhibited high selectivity for hydrazine over other amines and metal ions, proving useful for environmental and biological applications (Lee et al., 2013).
Synthesis of Fluorinated Compounds
1-Trifluoroacetyl piperidine plays a role in the synthesis of fluorinated compounds. For example, crossed aldol condensation of 1,1,1-trifluoroacetone with other aldehydes, facilitated by piperidine-acetic acid, has been used to create fluorinated retinoids (Mead et al., 1985).
Glycoside Formation
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent metal-free thiophile for activating thioglycosides. This is significant in the formation of glycosyl triflates and diverse glycosidic linkages (Crich & Smith, 2001).
Molecular Structure Studies
Investigations into the molecular structure of N-trifluoroacetylpiperidine (NFAPi) have revealed insights into the orbital interaction between electron lone pairs and carbonyl groups, influencing the conformations of such compounds (Shlykov et al., 2017).
Battery Technology Enhancement
1-Trifluoroacetyl piperidine-based electrolytes have been developed for use in aluminum ion batteries. These electrolytes demonstrated high specific conductivities and stability at low temperatures, marking a significant advancement in battery technology (Elterman et al., 2019).
Cyclisation Catalyst
In cyclisation reactions, trifluoromethanesulfonic acid, a catalyst, can induce the formation of pyrrolidines and homopiperidines, even in the presence of tertiary carbocations. This demonstrates the potential of trifluoroacetyl piperidine in synthesizing polycyclic systems (Haskins & Knight, 2002).
Safety And Hazards
1-Trifluoroacetyl piperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Piperidine derivatives, including 1-Trifluoroacetyl piperidine, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Additionally, 1-Trifluoroacetyl piperidine has been used in the development of a novel electrolyte for aluminum-ion batteries .
properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJUMGSHTLYECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409226 | |
Record name | 1-Trifluoroacetyl piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trifluoroacetyl piperidine | |
CAS RN |
340-07-8 | |
Record name | 2,2,2-Trifluoro-1-(1-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Trifluoroacetyl piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Trifluoroacetyl piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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